molecular formula C10H10F3NOS B2879781 2-(Thiolan-3-yloxy)-3-(trifluoromethyl)pyridine CAS No. 2176124-38-0

2-(Thiolan-3-yloxy)-3-(trifluoromethyl)pyridine

Cat. No. B2879781
M. Wt: 249.25
InChI Key: LOVOHTCXVPPQFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This would typically involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the reaction conditions, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This would involve studying the physical properties such as melting point, boiling point, solubility, and chemical properties such as reactivity, stability, etc.


Scientific Research Applications

Trivalent Lanthanide Compounds with Fluorinated Thiolate Ligands

Research on trivalent lanthanide compounds with fluorinated thiolate ligands reveals variations in lanthanide-fluorine (Ln-F) dative interactions across the lanthanide series and solvent types. These compounds demonstrate the tendency of fluoride to coordinate to lanthanides, affecting the structural and electronic properties of the resulting complexes. This study provides insight into the coordination chemistry of lanthanides, which could be valuable in designing materials for optical, magnetic, and catalytic applications (Melman et al., 2002).

Metal-Sulfur Bond Complexes of Pyridine Thiols

The study on metal-sulfur bond complexes involving pyridine thiols characterizes the bonding nature and structure of complexes with various metals. This research provides foundational knowledge on the coordination chemistry of pyridine thiols with metals, which is crucial for the development of catalytic systems and materials with specific electronic and magnetic properties (Kennedy & Lever, 1972).

Dinuclear Palladium(II) Complex of Pyridine-2-thiol

The synthesis and structural analysis of a dinuclear palladium(II) complex of pyridine-2-thiol have been explored. This research could have implications in the development of new catalytic systems for organic transformations, highlighting the role of pyridine thiols in facilitating novel metal-mediated reactions (Umakoshi et al., 1990).

Trivalent Lanthanide Chalcogenolates

Investigations into trivalent lanthanide chalcogenolates focus on their synthesis, structure, and thermolysis chemistry. These compounds are significant for understanding the thermal stability and decomposition pathways of lanthanide complexes, which could inform the synthesis of lanthanide-based materials with specific magnetic, optical, and catalytic properties (Lee et al., 1995).

Trifluoroacetylation of Arenes

The trifluoroacetylation of arenes using 2-(Trifluoroacetoxy)pyridine demonstrates a method for introducing trifluoromethyl groups into aromatic compounds. This chemical modification technique is valuable for the synthesis of fluorinated organic molecules, which are important in pharmaceuticals, agrochemicals, and materials science due to their unique reactivity and biological properties (Keumi et al., 1990).

Safety And Hazards

This would involve studying the potential risks associated with the compound, including toxicity, flammability, environmental impact, etc.


Future Directions

This would involve predicting or suggesting potential applications or areas of study for the compound based on its properties and activities.


properties

IUPAC Name

2-(thiolan-3-yloxy)-3-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NOS/c11-10(12,13)8-2-1-4-14-9(8)15-7-3-5-16-6-7/h1-2,4,7H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVOHTCXVPPQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=C(C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiolan-3-yloxy)-3-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.